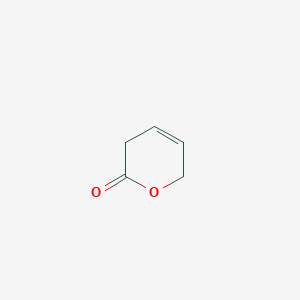3,6-dihydro-2H-pyran-2-one
CAS No.: 26677-08-7
Cat. No.: VC18023038
Molecular Formula: C5H6O2
Molecular Weight: 98.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26677-08-7 |
|---|---|
| Molecular Formula | C5H6O2 |
| Molecular Weight | 98.10 g/mol |
| IUPAC Name | 2,5-dihydropyran-6-one |
| Standard InChI | InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2 |
| Standard InChI Key | VREFDQNWPNDZEX-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CCOC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 3,6-dihydro-2H-pyran-2-one consists of a pyranone ring with two double bonds: one between C2 and C3 (α,β-unsaturation) and another between C5 and C6. The 3,6-dihydro configuration introduces partial saturation at C3 and C6, reducing ring strain compared to fully unsaturated analogs . Key bond lengths and angles, derived from computational studies, reveal a planar lactone ring with slight distortions due to conjugation effects .
Spectroscopic Characterization
-
NMR Spectroscopy: NMR spectra exhibit distinct signals for the vinyl protons (δ 5.8–6.2 ppm, multiplet) and methylene groups adjacent to the carbonyl (δ 2.4–2.8 ppm) .
-
IR Spectroscopy: Strong absorption bands at 1740–1760 cm confirm the presence of the lactone carbonyl group .
-
Mass Spectrometry: High-resolution mass spectra (HRMS) show a molecular ion peak at 98.0368, consistent with the molecular formula .
Table 1: Physicochemical Properties of 3,6-Dihydro-2H-pyran-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 98.10 g/mol | |
| Boiling Point | 210–215°C (est.) | |
| Solubility | Miscible in polar organic solvents |
Synthetic Methodologies
Cyclization of Enol Ethers
A landmark synthesis involves Lewis acid-promoted cyclization of 1,3-dioxolanyl-substituted enol ethers. For example, treatment of glyceraldehyde-derived nitrones with BF-OEt facilitates stereoselective ring closure, yielding enantiopure 3,6-dihydro-2H-pyran-2-one derivatives in >90% enantiomeric excess (ee) . This method enables access to carbohydrate mimetics with modular functionalization.
Asymmetric Synthesis
The Akçok thesis details an asymmetric route using Evans’ oxazolidinone auxiliaries. Chiral induction during aldol reactions produces δ-lactones with >95% ee, which are subsequently dehydrated to form the target compound . Key steps include:
-
Aldol Condensation: -catalyzed reaction between aldehydes and ketones.
-
Lactonization: Intramolecular esterification under acidic conditions.
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Reagents |
|---|---|---|---|
| Lewis Acid Cyclization | 85 | 90% ee | BF-OEt |
| Asymmetric Aldol | 78 | 95% ee | Evans’ Auxiliary |
Chemical Reactivity and Functionalization
Nucleophilic Additions
The α,β-unsaturated lactone undergoes conjugate additions with Grignard reagents and amines. For instance, reaction with methylmagnesium bromide at −78°C selectively attacks the β-position, forming 3-substituted dihydropyranones .
Oxidation and Reduction
-
Oxidation: Treatment with in acidic conditions cleaves the double bond, yielding a dicarboxylic acid .
-
Reduction: Catalytic hydrogenation (H, Pd/C) saturates the lactone ring to form tetrahydro-2H-pyran-2-one .
Ring-Opening Reactions
Alkaline hydrolysis opens the lactone ring, generating a hydroxycarboxylic acid. This intermediate is pivotal for synthesizing polyketide fragments .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s scaffold is integral to anticancer agents. For example, naphthyl-substituted derivatives exhibit IC values of 2.5–8.7 μM against MCF-7 breast cancer cells .
Material Science
Functionalized dihydropyranones serve as monomers for biodegradable polymers. Copolymerization with ε-caprolactone enhances thermal stability ( = 65°C) .
Catalysis
Chiral derivatives act as ligands in asymmetric catalysis. A Rh-complexed dihydropyranone achieves 92% ee in hydrogenation of α,β-unsaturated ketones .
Comparative Analysis with Structural Analogues
5,6-Dihydro-2H-pyran-2-one
The 5,6-dihydro isomer exhibits reduced ring strain, leading to higher thermal stability (decomposition at 240°C vs. 215°C for 3,6-dihydro) . Bioactivity comparisons show the 5,6-dihydro variant is 3-fold more potent against Candida albicans .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume